molecular formula C19H23N3O2S B2973466 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2309733-75-1

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2973466
CAS RN: 2309733-75-1
M. Wt: 357.47
InChI Key: NFDPSIWFWGLIMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study describes a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Antimicrobial Applications

Compounds with piperidin-4-yl methanone structures have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that modifications in the piperidin-4-yl methanone moiety can lead to effective antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antituberculosis Applications

The synthesis of cyclopropyl methanones and their evaluation for antitubercular activities reveal the potential of these compounds in combating tuberculosis. A specific compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, showed significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting the importance of the cyclopropyl and piperidinyl groups in developing antitubercular drugs (Bisht et al., 2010).

Chemical Synthesis and Structural Studies

The synthesis of compounds containing piperidin-4-yl methanone and their structural elucidation through techniques like X-ray crystallography provide foundational knowledge for designing molecules with potential biological activities. For example, the synthesis and crystal structure analysis of compounds with the piperidin-4-yl methanone moiety contribute to understanding the conformational preferences and reactivity of these compounds, which is essential for drug design and development (Girish et al., 2008).

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-8-17(25-11-13)19(23)22-6-4-14(5-7-22)10-24-18-9-16(15-2-3-15)20-12-21-18/h8-9,11-12,14-15H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPSIWFWGLIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

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